Cas no 81053-66-9 (4-Chloro-3H-imidazo[4,5-c]pyridine)

4-Chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core with a chloro substituent at the 4-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient aromatic system facilitates nucleophilic substitution reactions, enabling selective functionalization for the development of bioactive molecules. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Researchers leverage its scaffold for designing inhibitors, ligands, and other specialized compounds due to its rigid, planar geometry and potential for hydrogen bonding. Its versatility and well-defined reactivity profile make it a preferred choice in medicinal chemistry and material science.
4-Chloro-3H-imidazo[4,5-c]pyridine structure
81053-66-9 structure
Product Name:4-Chloro-3H-imidazo[4,5-c]pyridine
CAS No:81053-66-9
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD13188423
CID:1084083
PubChem ID:5373364
Update Time:2025-08-05

4-Chloro-3H-imidazo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3H-imidazo[4,5-c]pyridine
    • 4-Chloro-1H-imidazo[4,5-c]pyridine
    • 4-Chloro-5H-imidazo[4,5-c]pyridine
    • AKOS006290005
    • W-204270
    • SC2111
    • CHEMBL33524
    • 4-chloro-1H-imidazo-[4,5-c]pyridine
    • EN300-234399
    • 1H-Imidazo[4,5-c]pyridine, 4-chloro-
    • AM20061857
    • CS-D0825
    • MFCD08689582
    • CS-0317154
    • MFCD13188423
    • A819163
    • SY023553
    • SB10008
    • 81053-66-9
    • NSC-611236
    • DTXSID90418716
    • SCHEMBL13217492
    • AMY13971
    • NSC611236
    • DS-10542
    • 4-Chloro-imidazo[4,5-c] Pyridine
    • SCHEMBL2059241
    • 4-chloro-1H-imidazo-[4,5-c]-pyridine
    • BB 0262287
    • 2770-01-6
    • 3h-imidazo[4,5-c]pyridine, 4-chloro-
    • 4-Chloroimidazo[4,5-c]pyridine
    • 4-Chloro-1H-imidazo[4 pound not5-c]pyridine
    • DB-011316
    • MDL: MFCD13188423
    • Inchi: 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
    • InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=CN=1)NC=N2

Computed Properties

  • Exact Mass: 153.0093748g/mol
  • Monoisotopic Mass: 153.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.6Ų

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Additional information on 4-Chloro-3H-imidazo[4,5-c]pyridine

Professional Introduction to 4-Chloro-3H-imidazo[4,5-c]pyridine (CAS No. 81053-66-9)

4-Chloro-3H-imidazo[4,5-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 81053-66-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of a chlorine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for the discovery of novel therapeutic agents.

The imidazopyridine core is a fused bicyclic system consisting of an imidazole ring and a pyridine ring, which together contribute to the compound's unique electronic and steric properties. These properties are exploited in medicinal chemistry to modulate target interactions, particularly in the design of small-molecule inhibitors targeting enzymes and receptors involved in various diseases. The structural flexibility of 4-Chloro-3H-imidazo[4,5-c]pyridine allows for diverse functionalization strategies, enabling chemists to tailor its pharmacological profile for specific applications.

In recent years, 4-Chloro-3H-imidazo[4,5-c]pyridine has been extensively studied as a key intermediate in the synthesis of bioactive molecules. Its incorporation into drug-like structures has led to the development of compounds with potential applications in oncology, inflammation, and infectious diseases. For instance, derivatives of this scaffold have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. The chlorine atom at the 4-position serves as a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, which are commonly employed to introduce additional pharmacophores or improve metabolic stability.

One of the most compelling aspects of 4-Chloro-3H-imidazo[4,5-c]pyridine is its role in the discovery of novel antimicrobial agents. The imidazopyridine moiety is known to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes. Researchers have leveraged this property to design compounds with enhanced activity against multidrug-resistant pathogens. Preliminary studies indicate that certain derivatives exhibit potent inhibitory effects on bacterial growth while maintaining low toxicity towards human cells. This makes 4-Chloro-3H-imidazo[4,5-c]pyridine a valuable building block for developing next-generation antibiotics.

The synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination to introduce the 4-chloro substituent. Advances in catalytic methods have further refined these processes, improving yield and scalability. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine ring efficiently. These innovations not only streamline production but also open avenues for synthesizing complex derivatives with tailored biological properties.

The pharmacological potential of 4-Chloro-3H-imidazo[4,5-c]pyridine has also been explored in the context of central nervous system (CNS) disorders. Imidazopyridines have demonstrated efficacy as modulators of neurotransmitter systems involved in mood regulation and cognition. Research suggests that derivatives of this scaffold may interact with serotonin receptors and other key targets in the brain, offering therapeutic benefits for conditions such as depression and neurodegenerative diseases. While further investigation is needed to fully elucidate their mechanisms of action, these findings highlight the compound's broad therapeutic relevance.

In conclusion,4-Chloro-3H-imidazo[4,5-c]pyridine (CAS No. 81053-66-9) represents a structurally intriguing and biologically relevant molecule with significant implications for drug discovery. Its versatility as a synthetic intermediate and its potential applications across multiple therapeutic areas underscore its importance in modern medicinal chemistry. As research continues to uncover new biological functions and synthetic strategies for this compound,4-Chloro-3H-imidazo[4,5-c]pyridine is poised to remain at the forefront of pharmaceutical innovation.

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